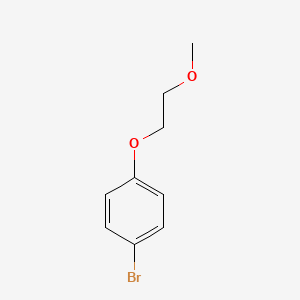

1-Bromo-4-(2-methoxyethoxy)benzene

Übersicht

Beschreibung

1-Bromo-4-(2-methoxyethoxy)benzene is a compound that is structurally related to various brominated benzene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their behaviors in various chemical contexts.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and varying yields. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a related compound in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved but may require careful optimization to improve yields.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite intricate, with specific dihedral angles between substituent groups affecting the overall shape of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including bromination, demethylation, and isomerization. The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one can undergo partial isomerization in solution . These reactions highlight the reactivity of brominated benzene compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have shown that despite close chemical similarity, the packing motifs of such compounds can be highly variable . Vibrational analysis and chemical reactivity descriptors, such as ionization energy and electrophilicity, have been used to predict the reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid . Moreover, the crystal structures can form two-dimensional architectures sustained by hydrogen bonds and other interactions . These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Total Synthesis of Biologically Active Compounds : 1-Bromo-4-(2-methoxyethoxy)benzene is used in the total synthesis of naturally occurring compounds, like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related bromo-dimethoxyphenyl methanol derivatives in multiple steps with significant yields (Akbaba et al., 2010).

Synthesis of 1-Substituted 3-Alkoxy-1H-Isoindoles : It's used in developing a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This involves generating compounds like 2-(dialkoxymethyl)phenyllithium through Br/Li exchange with 1-bromo-2-(dialkoxymethyl)benzenes and reacting them with nitriles (Kuroda & Kobayashi, 2015).

Building Blocks for Molecular Electronics : Aryl bromides like 1-bromo-4-(methoxymethyl)benzene are essential precursors for creating various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, playing a crucial role in molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Monomers for Liquid Crystals : Involved in the synthesis of monomers containing para-methoxyazobenzene, which exhibit liquid crystalline behavior, essential for developing new materials with specific thermal and optical properties (Wang et al., 2000).

Electrochemical Bromination : 1-Bromo-4-(2-methoxyethoxy)benzene derivatives undergo electrochemical bromination to yield products like 3-bromo 4-methoxy benzyl bromide, demonstrating the compound's versatility in organic synthesis (Kulangiappar et al., 2014).

Material Science and Nanotechnology

- Self-Assembly Studies in Nanotechnology : Studying the self-assemblies of bromobenzene derivatives, including those similar to 1-Bromo-4-(2-methoxyethoxy)benzene, on surfaces like graphite using scanning tunneling microscopy. This research aids in understanding molecular structures and functional groups' influence on arrangements at the nanoscale (Li et al., 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water .

Eigenschaften

IUPAC Name |

1-bromo-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKTZKYEOYBUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298225 | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-methoxyethoxy)benzene | |

CAS RN |

39255-23-7 | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

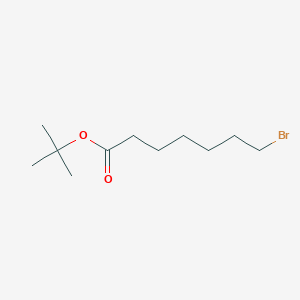

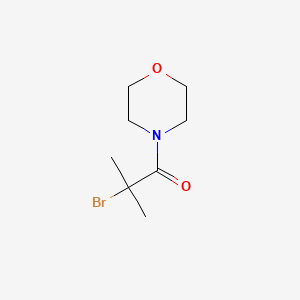

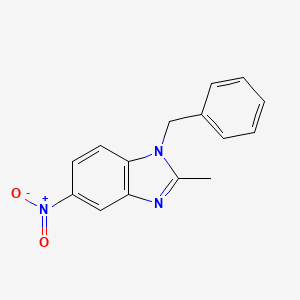

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)